molecular formula C14H20FNO2 B3982986 N-(3-butoxypropyl)-4-fluorobenzamide

N-(3-butoxypropyl)-4-fluorobenzamide

Cat. No. B3982986
M. Wt: 253.31 g/mol
InChI Key: AUZLHVIPCGXZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-butoxypropyl)-4-fluorobenzamide, also known as BFP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BFP belongs to the class of benzamide derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-4-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. Additionally, this compound has been shown to inhibit the activity of the mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to induce autophagy, which is a process involved in the degradation of cellular components. This compound has also been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-butoxypropyl)-4-fluorobenzamide in lab experiments is its high purity and yield, which makes it a reliable compound for research. Additionally, this compound has been shown to exhibit a range of biochemical and physiological effects, making it a versatile compound for studying various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, as it has been shown to induce liver damage in animal models at high doses.

Future Directions

There are several future directions for research on N-(3-butoxypropyl)-4-fluorobenzamide. One area of research is in the development of this compound derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential in treating various diseases. Finally, studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Scientific Research Applications

N-(3-butoxypropyl)-4-fluorobenzamide has been studied extensively for its potential as a therapeutic agent in various diseases. One of the major areas of research has been in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis. Additionally, this compound has been studied for its potential in treating neurological disorders such as Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

IUPAC Name

N-(3-butoxypropyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2/c1-2-3-10-18-11-4-9-16-14(17)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZLHVIPCGXZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.